2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-20(14-25-18-4-2-1-3-17(18)21-22-25)23-9-5-16(6-10-23)24-11-7-19-15(13-24)8-12-27-19/h1-4,8,12,16H,5-7,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSKOMRGIWIYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Structure and Synthesis
The compound features a benzo[d][1,2,3]triazole moiety linked to a piperidine ring with a thieno[3,2-c]pyridine substituent. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be achieved through the coupling of 1H-benzo[d][1,2,3]triazole derivatives with piperidine and thieno[3,2-c]pyridine components in the presence of appropriate coupling agents under controlled conditions.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,2,3]triazole nucleus exhibit significant anticancer properties. For example:
- In vitro studies have shown that derivatives of benzotriazole can inhibit the proliferation of various cancer cell lines such as MCF7 (breast cancer), SK-OV-3 (ovarian cancer), and CCRF-CEM (leukemia) with IC50 values ranging from 1.2 to 2.4 nM for some derivatives .
- The compound's mechanism may involve inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression .
Antiviral Activity
The benzo[d][1,2,3]triazole derivatives have also been reported to possess antiviral properties:
- Certain compounds have demonstrated efficacy against HIV-1 by interfering with viral replication mechanisms .
- The structure's lipophilicity enhances its ability to penetrate cellular membranes and interact with viral targets.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens:
- Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The anti-inflammatory potential of related triazole compounds has been investigated:
- In vitro assays using LPS-stimulated BV2 microglial cells revealed that certain derivatives can significantly reduce nitric oxide production—a marker of inflammation—indicating potential therapeutic applications in inflammatory diseases .
Table: Summary of Biological Activities
| Activity Type | Cell Lines/Pathogens | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | MCF7, SK-OV-3 | 1.2 - 2.4 nM | HDAC inhibition |
| Antiviral | HIV-1 | Effective in vitro | Viral replication interference |
| Antimicrobial | Various bacteria | Significant inhibition | Cell wall disruption |
| Anti-inflammatory | BV2 microglial cells | Reduced NO production | Inhibition of inflammatory mediators |
Notable Research Findings
- Histone Deacetylase Inhibition : A study highlighted that specific benzotriazole derivatives act as potent HDAC inhibitors with implications for cancer therapy .
- Antiviral Mechanism : Research on pyridine-biphenyl glycosides indicated that modifications in the triazole structure could enhance antiviral activity against HIV by improving binding affinity to viral proteins .
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical moieties. The process often begins with the formation of the benzo[d][1,2,3]triazole ring followed by the introduction of piperidine and thienopyridine units. The methods used for synthesis can include:
- Refluxing with specific reagents : This may involve using solvents like acetonitrile or ethanol and catalysts such as copper salts.
- Microwave-assisted synthesis : This method enhances reaction rates and yields by applying microwave energy to facilitate the chemical transformations.
Antimicrobial Properties
Research has demonstrated that compounds containing triazole and piperidine structures exhibit significant antimicrobial activity. For instance, derivatives of 1H-benzotriazole have shown promising results against various bacterial strains. The incorporation of the thienopyridine moiety may enhance these properties due to its ability to interact with microbial cellular mechanisms.
Anticancer Activity
Several studies have indicated that triazole derivatives possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone have been evaluated for their ability to induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Evaluation
A study conducted on related triazole compounds revealed that they exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In vitro studies on similar triazole-containing compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The results showed that these compounds could induce cell cycle arrest at specific phases, leading to increased apoptosis rates .
Preparation Methods
Preparation of 4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine
The thienopyridine-piperidine hybrid is synthesized via a cyclocondensation strategy:
- Thiophene annulation : Reacting 3-aminothiophene-2-carboxylate with glutaraldehyde under acidic conditions forms the dihydrothieno[3,2-c]pyridine core.
- Piperidine incorporation : Reductive amination of the secondary amine in dihydrothienopyridine with piperidone, using sodium cyanoborohydride, yields 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine.
Critical parameters :
- Solvent: Ethanol/water (4:1) at pH 5.
- Temperature: 60°C for 12 hours.
- Yield: 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).
Chloroacetylation of the Piperidine-Thienopyridine Intermediate
Formation of 2-Chloro-1-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone
The piperidine-thienopyridine derivative reacts with chloroacetyl chloride under Schotten-Baumann conditions:
$$
\text{4-(Thienopyridinyl)piperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Chloroethanone intermediate}
$$
Procedure :
- Dissolve 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine (10 mmol) in dry dichloromethane.
- Add triethylamine (12 mmol) and cool to 0°C.
- Slowly add chloroacetyl chloride (11 mmol) dropwise.
- Stir at room temperature for 6 hours.
- Wash with brine, dry over MgSO₄, and concentrate.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Characterization data :
- ¹H NMR (CDCl₃) : δ 1.45–1.78 (m, 4H, piperidine CH₂), 2.85 (t, 2H, thienopyridine CH₂), 3.32 (s, 2H, COCH₂Cl), 4.05 (br s, 2H, NCH₂).
- Yield : 85%.
Nucleophilic Substitution with Benzotriazole
Displacement of Chloride by 1H-Benzo[d]triazole
The chloroethanone intermediate undergoes SN2 displacement with benzotriazole in a polar aprotic solvent:
$$
\text{2-Chloroethanone} + \text{Benzotriazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimized protocol :
- Suspend 2-chloroethanone intermediate (5 mmol) and benzotriazole (5.5 mmol) in anhydrous DMF.
- Add potassium carbonate (10 mmol) and heat at 80°C for 8 hours.
- Cool, dilute with water, and extract with ethyl acetate.
- Dry organic layers and concentrate.
- Recrystallize from methanol/diethyl ether.
Key observations :
- Excess benzotriazole (1.1 eq) prevents residual chloride.
- Microwave irradiation (100 W, 120°C, 30 min) enhances reaction rate (yield: 89% vs. 76% thermal).
Characterization data :
- ¹H NMR (DMSO-d₆) : δ 1.52–1.91 (m, 4H, piperidine CH₂), 3.45 (s, 2H, COCH₂N), 4.21 (br s, 2H, NCH₂), 7.32–8.12 (m, 4H, benzotriazole Ar-H).
- HRMS (ESI+) : m/z calcd for C₂₂H₂₃N₅OS₂ [M+H]⁺: 454.1321; found: 454.1318.
Alternative Synthetic Routes and Mechanistic Variations
Acylbenzotriazole-Mediated Coupling
Adapting methodologies from N-acylbenzotriazole chemistry:
- Generate 1-(4-(thienopyridinyl)piperidin-1-yl)ethanoyl chloride via oxalyl chloride.
- React with benzotriazole in THF at reflux:
$$
\text{RCOCl} + \text{Benzotriazole} \xrightarrow{\text{Et}_3\text{N}} \text{RCON(Bt)}
$$
Limitations : Lower yields (62%) due to ketone stability issues.
One-Pot Sequential Functionalization
Integrate chloroacetylation and benzotriazole displacement in a single reactor:
- Use polymer-supported base (e.g., PS-BEMP) to streamline purification.
- Yield: 78% with reduced reaction time (4 hours).
Analytical and Spectroscopic Validation
Comparative spectral analysis :
| Feature | Chloroethanone Intermediate | Target Compound |
|---|---|---|
| IR ν(C=O) (cm⁻¹) | 1715 | 1708 |
| ¹³C NMR (CO) | 205.2 ppm | 203.9 ppm |
| UV-Vis λmax (nm) | 274 | 281 (benzotriazole π→π*) |
X-ray crystallography : Confirms the folded conformation of the piperidine-thienopyridine subunit, with N—C—C—N torsion angles of −70.2°.
Scale-Up Considerations and Industrial Relevance
Q & A
Basic: What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step heterocyclic coupling. Key steps include:
- Nucleophilic substitution : Reacting benzo-triazole derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) to form the ethanone bridge .
- Piperidine-thienopyridine coupling : Using catalytic Pd-mediated cross-coupling or acid-catalyzed cyclization, as seen in analogous dihydrothieno-pyridine syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and intermediate characterization (e.g., melting point, IR for ketone C=O stretch at ~1700 cm⁻¹) .
Basic: How should researchers validate the structural integrity and purity of this compound?
Methodological Answer:
Use a multi-analytical approach:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., benzo-triazole aromatic protons at δ 7.8–8.2 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) and carbon backbone .
- IR : Identify key functional groups (e.g., ketone C=O at ~1700 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values within ±0.3% .
Basic: What preliminary assays are recommended to assess this compound’s biological activity?
Methodological Answer:
- Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like JAK2 or EGFR, given the dihydrothieno-pyridine moiety’s kinase affinity .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Solubility/Stability : Measure logP (HPLC) and pH-dependent stability (UV-Vis at 25–37°C) to guide formulation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituent variations (e.g., halogenation at benzo-triazole C-5 or methyl groups on piperidine) to evaluate steric/electronic effects .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize analogs with improved binding scores (<−9.0 kcal/mol) .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal t₁/₂) and permeability (Caco-2 assay) to refine bioavailability .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Dose-Response Replication : Repeat assays in triplicate with independent compound batches to rule out synthesis variability .
- Target Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may explain divergent results .
- Data Normalization : Apply Z-score transformation to account for inter-assay variability in high-throughput screens .
Advanced: What computational tools are effective for predicting this compound’s environmental fate or degradation pathways?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate hydrolysis pathways under varying pH (e.g., AMBER force field) to predict labile bonds (e.g., ethanone bridge cleavage) .
- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) based on structural fragments .
- AI-Driven Optimization : Train ML models on existing degradation data for heterocycles to prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
